

A Comprehensive Technical Guide to 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-methoxy-3-nitropyridine

Cat. No.: B041990

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **2-Chloro-6-methoxy-3-nitropyridine**, a key intermediate in organic synthesis and drug development. The document covers its chemical identity, physicochemical properties, synthesis, reactivity, and safety information. Particular emphasis is placed on its application in cross-coupling reactions and its role as a versatile building block for novel chemical entities. All quantitative data is presented in structured tables, and key processes are visualized through workflow and pathway diagrams.

Chemical Identity and Properties

2-Chloro-6-methoxy-3-nitropyridine is a substituted pyridine derivative with the formal IUPAC name **2-chloro-6-methoxy-3-nitropyridine**^{[1][2]}. It is a valuable reagent in medicinal chemistry and materials science due to the orthogonal reactivity of its functional groups.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-chloro-6-methoxy-3-nitropyridine[1][2]
CAS Number	38533-61-8[1][3]
Molecular Formula	C ₆ H ₅ ClN ₂ O ₃ [1][2][3][4]
SMILES	<chem>COC1=NC(=C(C=C1)--INVALID-LINK--[O-])Cl</chem> [1][2]
InChIKey	DVRGUTNVDGIKTP-UHFFFAOYSA-N[1][2][3]
EC Number	253-989-8[1][3][5]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	188.57 g/mol [1][2][3][4]
Appearance	Off-white to yellow powder/solid[5]
Melting Point	78-80 °C[3][4][6][7]
Boiling Point	298.5 ± 35.0 °C at 760 mmHg[4][7]
Density	1.4 ± 0.1 g/cm ³ [7]
Solubility	Slightly soluble in water[4][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **2-Chloro-6-methoxy-3-nitropyridine**. While comprehensive spectral data can be found in various databases, a representative ¹H NMR spectrum is summarized below.

Table 3: ¹H NMR Spectral Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
8.37-8.24 ppm	m	1H	Ar-H
7.07-7.05 ppm	m	1H	Ar-H
4.15 ppm	s	3H	-OCH ₃

Solvent: CDCl₃, Frequency: 300 MHz[6]

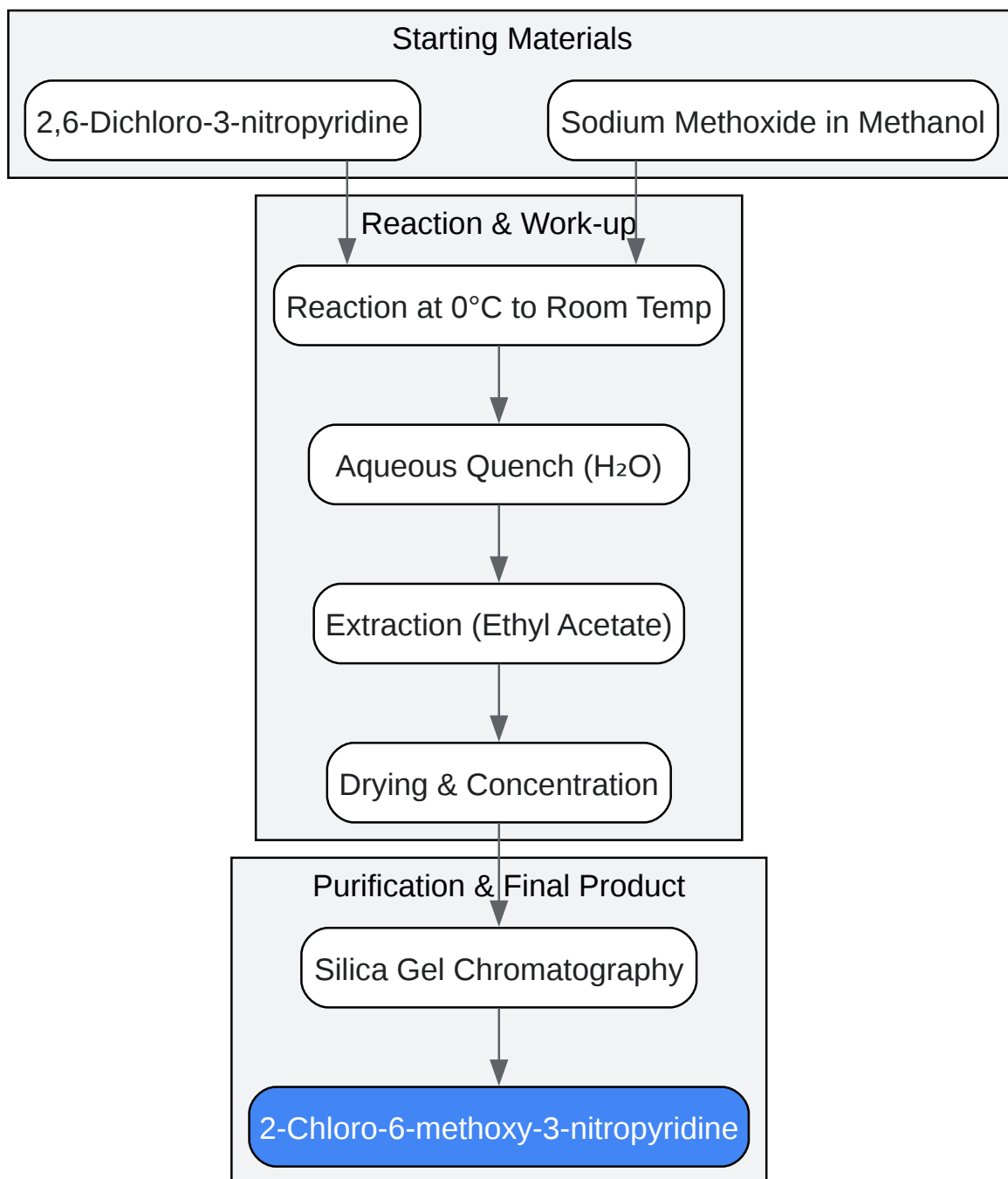
Synthesis and Experimental Protocols

2-Chloro-6-methoxy-3-nitropyridine is typically synthesized from commercially available precursors. One common method involves the nitration of a corresponding 2-chloro-6-methoxypyridine, or the methoxylation of a dichlorinated nitropyridine.

Experimental Protocol: Synthesis from 2,6-Dichloro-3-nitropyridine

A common laboratory-scale synthesis involves the selective methoxylation of 2,6-dichloro-3-nitropyridine.

- **Reaction Setup:** To a solution of 2,6-dichloro-3-nitropyridine in a suitable solvent such as methanol, sodium methoxide is added portion-wise at a controlled temperature, often at 0 °C.
- **Reaction Execution:** The reaction mixture is stirred at 0 °C for a period, typically 30 minutes, and then allowed to warm to room temperature, where it is stirred for an additional 2 hours.
- **Work-up:** Upon completion, the reaction is quenched by the addition of deionized water. The aqueous layer is then extracted multiple times with an organic solvent, such as ethyl acetate.
- **Purification:** The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the final product.



[Click to download full resolution via product page](#)

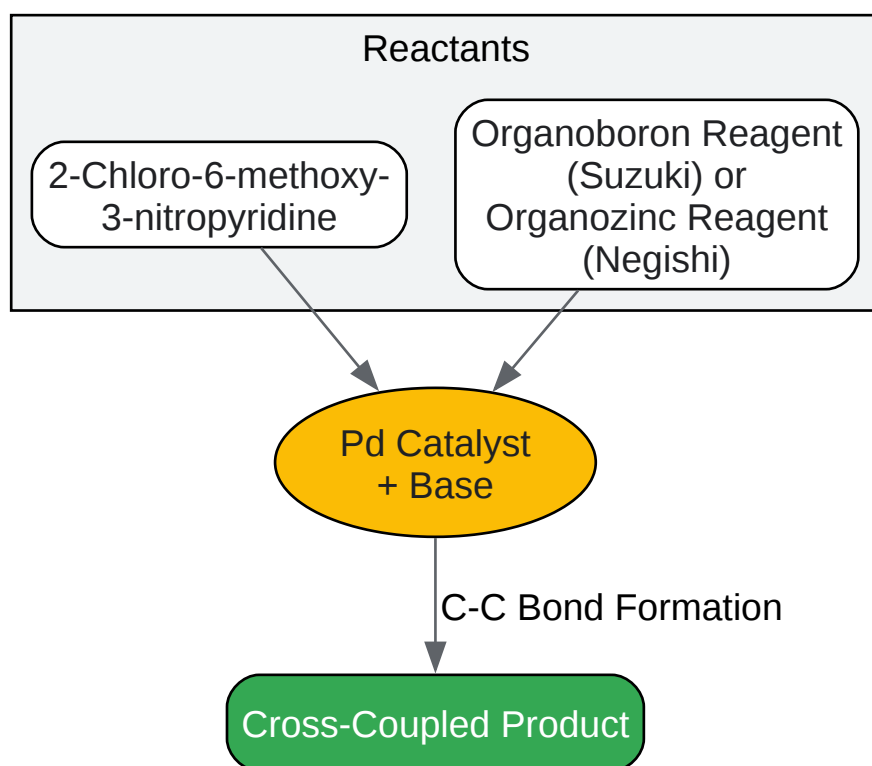
Caption: Synthetic workflow for **2-Chloro-6-methoxy-3-nitropyridine**.

Chemical Reactivity and Applications in Drug Development

The strategic placement of the chloro, methoxy, and nitro groups on the pyridine ring makes this compound a highly versatile intermediate. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (S_NAr) and serves as a handle for cross-coupling reactions.

Role in Cross-Coupling Reactions

2-Chloro-6-methoxy-3-nitropyridine is a valuable substrate in palladium-catalyzed cross-coupling reactions such as Suzuki and Negishi couplings.^{[6][8]} These reactions are fundamental in modern drug discovery for the construction of complex biaryl structures, which are common motifs in pharmacologically active molecules. The electron-withdrawing nitro group further activates the C-Cl bond towards oxidative addition to the palladium catalyst.



[Click to download full resolution via product page](#)

Caption: Role in Suzuki and Negishi cross-coupling reactions.

Applications

This compound serves as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it is listed as an intermediate in the synthesis of Gepotidacin.[9] The chloro and methoxy groups are prevalent in many approved drugs, often contributing to improved binding affinity and metabolic stability.[10][11]

Safety and Handling

2-Chloro-6-methoxy-3-nitropyridine is a hazardous substance that requires careful handling in a controlled laboratory environment.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[3][4]

Table 4: GHS Hazard Information

Hazard Class	Code	Description
Pictogram	Warning	
Signal Word	Warning	
Hazard Statements	H315	Causes skin irritation.[1][5][12]
H319	Causes serious eye irritation. [1][5][12]	
H335	May cause respiratory irritation.[1][5][12]	
Precautionary Statements	P261, P264, P280, P302+P352, P305+P351+P338	Avoid breathing dust, wash skin thoroughly after handling, wear protective gloves/eye protection, etc.[1][3]

This information is aggregated from multiple sources and should be supplemented by a comprehensive Safety Data Sheet (SDS) before handling.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-6-methoxy-3-nitropyridine | C₆H₅ClN₂O₃ | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-6-METHOXY-3-NITROPYRIDINE | CAS 38533-61-8 [matrix-fine-chemicals.com]
- 3. 2-Chloro-6-methoxy-3-nitropyridine 98 38533-61-8 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 [chemicalbook.com]
- 7. 2-Chloro-6-methoxy-3-nitropyridine | CAS#:38533-61-8 | Chemsrce [chemsrc.com]
- 8. nbinno.com [nbinno.com]
- 9. manusakteva.com [manusakteva.com]
- 10. drughunter.com [drughunter.com]
- 11. youtube.com [youtube.com]
- 12. chemical-label.com [chemical-label.com]
- 13. 2-Chloro-6-methoxy-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Chloro-6-methoxy-3-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041990#iupac-name-for-2-chloro-6-methoxy-3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com